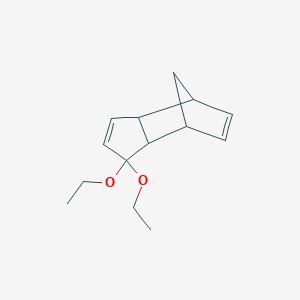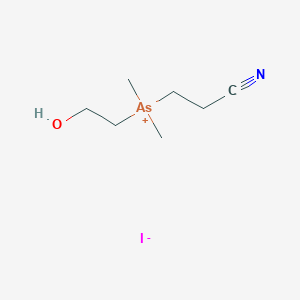
(2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide is an organoarsenic compound with the molecular formula C6H13AsINO. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is characterized by the presence of both cyano and hydroxyethyl groups attached to the dimethylarsanium core, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide typically involves the reaction of dimethylarsine with 2-chloroethyl cyanide and 2-chloroethanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the dimethylarsine attacks the electrophilic carbon atoms of the chloro compounds, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Chemical Reactions Analysis
Types of Reactions
(2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The cyano and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted arsenic compounds.
Scientific Research Applications
(2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction is crucial for its potential biological and medicinal applications.
Comparison with Similar Compounds
Similar Compounds
- **(2-C
Properties
CAS No. |
87993-26-8 |
|---|---|
Molecular Formula |
C7H15AsINO |
Molecular Weight |
331.03 g/mol |
IUPAC Name |
2-cyanoethyl-(2-hydroxyethyl)-dimethylarsanium;iodide |
InChI |
InChI=1S/C7H15AsNO.HI/c1-8(2,5-7-10)4-3-6-9;/h10H,3-5,7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KZLRRYNCLNNQOF-UHFFFAOYSA-M |
Canonical SMILES |
C[As+](C)(CCC#N)CCO.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)

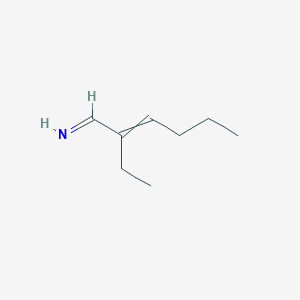

![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)
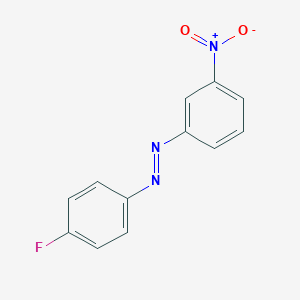
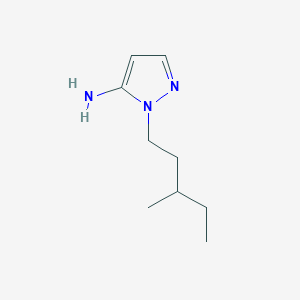
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)

![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)

oxophosphanium](/img/structure/B14383937.png)
